Cas no 19179-72-7 (L-Cysteine,N-acetyl-S-(2-hydroxyethyl)-)

L-Cysteine,N-acetyl-S-(2-hydroxyethyl)- structure
19179-72-7 structure
Product Name:L-Cysteine,N-acetyl-S-(2-hydroxyethyl)-
CAS-nummer:19179-72-7
MF:C7H13NO4S
MW:207.24742102623
CID:144227
PubChem ID:108009
Update Time:2025-04-19

L-Cysteine,N-acetyl-S-(2-hydroxyethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Cysteine,N-acetyl-S-(2-hydroxyethyl)-
    • 2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid
    • N-acetyl-S-(2-hydroxyethyl)cysteine
    • 2-Hydroxyethylmercapturic acid
    • Alanine, N-acetyl-3-((2-hydroxyethyl)thio)-
    • N-Acetyl-S-2-hydroxyethyl-L-cysteine
    • S-(beta-Hydroxyethyl)mercapturic acid
    • (R)-2-Acetamido-3-((2-hydroxyethyl)thio)propanoic acid
    • ALANINE, N-ACETYL-3-((2-HYDROXYETHYL)THIO)-, L-
    • DTXSID00914077
    • n -acetyl-S-(2-hydroxyethyl)-l-cysteine
    • N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
    • (2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid
    • S-(2-HYDROXYETHYL)-N-ACETYLCYSTEINE
    • S-(2-Hydroxyethyl)-N-acetyl-L-cysteine
    • UNII-5125C7A0EK
    • CHEBI:34960
    • SCHEMBL15794762
    • Cysteine, N-acetyl-S-(2-hydroxyethyl)-
    • Q27116339
    • 5125C7A0EK
    • L-Cysteine, N-acetyl-S-(2-hydroxyethyl)-
    • S-(.BETA.-HYDROXYETHYL)MERCAPTURIC ACID
    • 15060-26-1
    • N-Acetyl-S- (2-hydroxyethyl)-L-cysteine
    • 19179-72-7
    • Inchi: 1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1
    • InChI-sleutel: NAYOYSKSFGMFOB-LURJTMIESA-N
    • LACHT: S(CCO)C[C@@H](C(=O)O)NC(C)=O

Berekende eigenschappen

  • Exacte massa: 207.05659
  • Monoisotopische massa: 207.056529
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 6
  • Complexiteit: 185
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 112
  • XLogP3: -0.9

Experimentele eigenschappen

  • Dichtheid: 1.324
  • Kookpunt: 528°Cat760mmHg
  • Vlampunt: 273.1°C
  • Brekindex: 1.54
  • PSA: 86.63
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